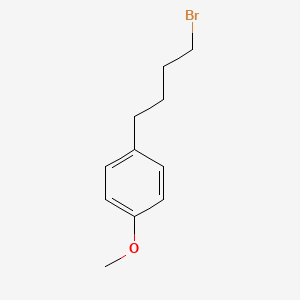
1-(5-chloro-2-nitrophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-nitrophenyl)methanamine hydrochloride, also known as 5-chloro-2-nitroaniline hydrochloride (5-Cl-2-NPA), is an important organic compound used in a variety of scientific and industrial applications. This compound is used as an intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and polymers. It is also used as a reagent in a variety of analytical procedures, including chromatography and spectroscopy. In addition, 5-Cl-2-NPA is a useful tool in the field of medicinal chemistry, as it has been used in the synthesis of various drugs and other compounds.
Applications De Recherche Scientifique
5-Cl-2-NPA is a versatile compound that has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and polymers. In addition, it has been used as a reagent in a variety of analytical procedures, including chromatography and spectroscopy. In the field of medicinal chemistry, 5-Cl-2-NPA has been used in the synthesis of various drugs and other compounds.
Mécanisme D'action
The mechanism of action of 5-Cl-2-NPA is based on its ability to act as a nucleophilic reagent. In a nucleophilic substitution reaction, the nucleophile (5-Cl-2-NPA) attacks the electrophile (the target molecule), resulting in the formation of a new bond between the two. This reaction can be used to synthesize various organic compounds, such as dyes, pharmaceuticals, and polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-2-NPA are largely unknown. However, it is known that the compound can act as a nucleophilic reagent, which can be used to synthesize various organic compounds. In addition, 5-Cl-2-NPA has been used in the synthesis of various drugs and other compounds, which suggests that it may have some effect on the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Cl-2-NPA in laboratory experiments is its versatility. It can be used in a variety of reactions, including nucleophilic substitution reactions, to synthesize various organic compounds. In addition, the compound is relatively inexpensive and easy to obtain. The main limitation of using 5-Cl-2-NPA in laboratory experiments is its instability. The compound is sensitive to light and air, and must be handled with care.
Orientations Futures
The future of 5-Cl-2-NPA is still largely unknown, but there are a few potential directions that could be explored. One potential direction is the development of new synthetic methods for the synthesis of various organic compounds. Another potential direction is the development of new analytical techniques for the characterization of the compound. Finally, further research into the biochemical and physiological effects of 5-Cl-2-NPA could lead to the development of new drugs and other compounds.
Méthodes De Synthèse
5-Cl-2-NPA can be synthesized from the reaction of 1-(5-chloro-2-nitrophenyl)methanamine hydrochlorideitrobenzaldehyde and hydrochloric acid in the presence of sulfuric acid. The reaction proceeds via a nucleophilic substitution reaction, with the sulfuric acid acting as a catalyst. The product of the reaction is a yellow-orange solid, which is then purified by recrystallization.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride involves the reduction of 5-chloro-2-nitrobenzaldehyde to 5-chloro-2-nitrobenzyl alcohol, followed by the reaction of the alcohol with formaldehyde and ammonium chloride to form 1-(5-chloro-2-nitrophenyl)methanamine. The final step involves the protonation of the amine with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-chloro-2-nitrobenzaldehyde", "sodium borohydride", "methanol", "formaldehyde", "ammonium chloride", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of 5-chloro-2-nitrobenzaldehyde to 5-chloro-2-nitrobenzyl alcohol using sodium borohydride in methanol.", "Step 2: Reaction of 5-chloro-2-nitrobenzyl alcohol with formaldehyde and ammonium chloride in the presence of sodium hydroxide to form 1-(5-chloro-2-nitrophenyl)methanamine.", "Step 3: Protonation of 1-(5-chloro-2-nitrophenyl)methanamine with hydrochloric acid to form 1-(5-chloro-2-nitrophenyl)methanamine hydrochloride." ] } | |
Numéro CAS |
67567-38-8 |
Nom du produit |
1-(5-chloro-2-nitrophenyl)methanamine hydrochloride |
Formule moléculaire |
C7H8Cl2N2O2 |
Poids moléculaire |
223.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




